Tridecylcyclohexane
Description
Historical Context and Evolution of Tridecylcyclohexane Studies
Historically, the synthesis of such a compound would likely have involved a two-step process. The first step would be a Friedel-Crafts acylation, a reaction developed in 1877, to attach a tridecanoyl group to a benzene (B151609) ring. chemguide.co.uklibretexts.org This would be followed by a reduction of the resulting ketone. Two key reduction methods, the Clemmensen reduction (discovered in 1913) and the Wolff-Kishner reduction (discovered independently in 1911 and 1912), are capable of converting the carbonyl group to a methylene (B1212753) group, thereby forming the alkylbenzene precursor, tridecylbenzene (B89775). masterorganicchemistry.comannamalaiuniversity.ac.inwikipedia.org The final step to produce this compound would involve the catalytic hydrogenation of the benzene ring, a process pioneered by Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his work on this type of transformation. conicet.gov.arresearchgate.net
The evolution of this compound studies has mirrored advancements in analytical techniques. The advent of gas chromatography and mass spectrometry (GC-MS) has been particularly crucial, allowing for the precise identification and quantification of this compound and its reaction products in complex mixtures. uwindsor.cagoogle.comnih.gov These analytical capabilities have underpinned much of the modern research into its chemical behavior.
Academic Significance of this compound in Hydrocarbon Chemistry and Related Fields
The academic significance of this compound lies primarily in its role as a model compound, particularly in the study of heavy oils and fuels. Its structure, featuring a long alkyl chain attached to a cyclohexane (B81311) ring, is representative of naphthenic-aromatic compounds found in petroleum asphaltenes. ontosight.ai
Pyrolysis Studies: A significant body of research has focused on the pyrolysis of this compound to understand the thermal cracking behavior of larger hydrocarbon molecules found in crude oil. masterorganicchemistry.comontosight.ai These studies have elucidated the reaction pathways, kinetics, and product distributions of its thermal decomposition. Research has shown that the pyrolysis of this compound yields a complex mixture of smaller hydrocarbons, and the reaction rates can be influenced by the presence of other compounds. ontosight.ai For instance, the pyrolysis rate of this compound was found to increase significantly when conducted in the presence of n-pentadecylbenzene, another asphaltene model compound. ontosight.ai
Enhanced Oil Recovery (EOR): The principles of chemical flooding in EOR often involve the injection of chemicals to alter the properties of crude oil and improve recovery from reservoirs. acs.org While direct studies on this compound in EOR are not prominent, its properties and the behavior of similar long-chain alkylcyclohexanes are relevant to understanding the interactions between injection fluids and heavy oil components.
Fuel Science: The physical and chemical properties of this compound are relevant to the formulation and understanding of fuels. Its density, viscosity, and combustion behavior are of interest in the development of surrogate fuel mixtures that mimic the properties of real-world fuels like jet fuel. geoscienceworld.org
Immunology: More recently, this compound has been identified as a critical component in Incomplete Freund's Adjuvant (IFA), a substance used to induce experimental autoimmune diseases in animal models for research purposes. capes.gov.br Studies have shown that this compound, a component of the mineral oil in IFA, is essential for facilitating the innate immune activation and the differentiation of pathogenic T cells. capes.gov.br
Scope and Objectives of Current Research Trajectories in this compound
Current research involving this compound continues to explore its fundamental chemical properties and its role in complex chemical systems.
Advanced Modeling of Pyrolysis: Researchers are developing more sophisticated kinetic models to simulate the pyrolysis of this compound, both individually and in mixtures with other hydrocarbons. ontosight.ai These models aim to provide a more accurate prediction of product yields and reaction rates under various conditions, which is crucial for optimizing industrial cracking processes.
Interactions in Fuel Blends: Ongoing studies investigate the thermodynamic and transport properties of binary mixtures containing n-alkylcyclohexanes, including those with structures similar to this compound, and other fuel components. geoscienceworld.org This research is vital for developing a deeper understanding of the non-ideal behavior of fuel blends and for the design of new fuel formulations.
Role in Immunological Adjuvants: Following the discovery of its critical role in IFA, current research is focused on elucidating the precise mechanisms by which this compound contributes to the adjuvant effect. capes.gov.br This could lead to the development of more defined and potentially safer adjuvants for vaccines and immunotherapies.
Analytical Method Development: The continuous improvement of analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), allows for a more detailed characterization of the complex product mixtures resulting from the reactions of this compound. This enables a more thorough understanding of its degradation pathways and the formation of minor products.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C19H38 | nist.govlookchem.com |
| Molecular Weight | 266.51 g/mol | lookchem.com |
| CAS Number | 6006-33-3 | nist.govlookchem.com |
| Boiling Point | 346 °C | lookchem.com |
| Melting Point | 18.51 °C | lookchem.com |
| Density | 0.82 g/cm³ | lookchem.com |
Table 2: Research Findings on this compound Pyrolysis
| Research Focus | Key Finding | Source(s) |
|---|---|---|
| Pyrolysis in the presence of n-pentadecylbenzene | The rate of this compound pyrolysis increased more than nine-fold when in an equal concentration mixture with n-pentadecylbenzene. | ontosight.ai |
| Product Selectivity | Product selectivities from the pyrolysis of this compound were largely insensitive to the presence of a second compound like n-pentadecylbenzene. | ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
tridecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRUJKKWJGNYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064080 | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-33-3 | |
| Record name | Tridecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, tridecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, tridecyl- | |
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| Record name | Tridecylcyclohexane | |
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Synthetic Methodologies and Reaction Chemistry of Tridecylcyclohexane
Alkylation Reactions in Tridecylcyclohexane Synthesis
The primary method for synthesizing this compound involves the creation of a carbon-carbon bond between a cyclohexane (B81311) ring and a tridecyl chain. This is most commonly achieved by first alkylating an aromatic ring, which is more reactive, and then saturating the ring.
Friedel-Crafts Alkylation Approaches for Cyclohexane Derivatization
Direct Friedel-Crafts alkylation on an unactivated alkane like cyclohexane is not a feasible synthetic route. Therefore, an indirect, two-step approach is employed. The process begins with the Friedel-Crafts alkylation of benzene (B151609). mt.commt.com In this electrophilic aromatic substitution reaction, benzene is reacted with an alkylating agent such as tridecyl chloride or tridecene in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comcerritos.edubyjus.commasterorganicchemistry.com The Lewis acid activates the alkylating agent, generating a carbocation (or a carbocation-like complex) which is then attacked by the aromatic ring. mt.commasterorganicchemistry.com This reaction yields tridecylbenzene (B89775). nih.govnoaa.gov
The general mechanism proceeds as follows:
Formation of the electrophile : The alkyl halide reacts with the Lewis acid to form a carbocation. mt.com
Electrophilic attack : The nucleophilic benzene ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. scielo.br
Deprotonation : A base removes a proton from the intermediate, restoring the aromaticity of the ring and regenerating the catalyst. mt.com
A common industrial method involves reacting benzene with internal olefin mixtures using hydrogen fluoride (B91410) as a catalyst to produce linear alkylbenzenes. nih.gov
Catalytic Alkylation Pathways for Alkylcyclohexane Formation
Catalytic alkylation offers alternative pathways for the formation of alkylcyclohexanes. While direct alkylation of cyclohexane remains challenging due to its inert C-H bonds, transition-metal-catalyzed methods have been developed for the functionalization of such alkanes. sci-hub.se These methods often operate through different mechanisms than Friedel-Crafts reactions, avoiding carbocation intermediates and thus offering potentially different selectivity. rsc.org
For the synthesis of this compound, the most practical catalytic pathway remains the alkylation of an aromatic precursor followed by hydrogenation. Various catalysts, including solid acids like zeolites, are used in industrial settings for the alkylation of benzene with long-chain olefins. wikipedia.org
Novel Synthetic Strategies and Reagents for this compound Derivatives
Modern organic synthesis provides novel strategies for creating derivatives of this compound. These methods often focus on the functionalization of the pre-formed this compound or the synthesis of derivatives through multi-step sequences. For instance, iron-catalyzed decarboxylative coupling reactions can attach alkenyl groups to cycloalkanes. beilstein-journals.org While not a direct synthesis of this compound itself, such methods illustrate advanced strategies for creating complex C-C bonds with cycloalkanes.
The synthesis of functionalized indole (B1671886) derivatives using cycloalkanes as alkylating agents under radical conditions highlights another modern approach for C-H activation that could be conceptually applied to create complex structures involving a this compound moiety. rsc.orgdergipark.org.trnih.gov
Catalytic Hydrogenation and Dehydrogenation in this compound Synthesis and Transformation
Catalytic hydrogenation is the crucial second step in the most common synthesis of this compound, while dehydrogenation represents its reverse transformation back to an aromatic compound.
The conversion of tridecylbenzene to this compound is accomplished through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the aromatic ring, resulting in a saturated cyclohexane ring. This reaction is typically carried out under hydrogen pressure using a metal catalyst. eurekaselect.commdpi.com
Commonly used catalysts for the hydrogenation of aromatic rings include:
Rhodium (Rh) : Rhodium-based catalysts, such as those on alumina (B75360) or carbon supports (Rh/Al₂O₃, Rh/C), are highly effective for hydrogenating aromatic compounds, often under mild conditions. mdpi.comne-chemcat.co.jp Specific cyclic (amino)(alkyl)carbene (CAAC)-rhodium complexes can achieve high cis-selectivity. tcichemicals.comtcichemicals.com
Ruthenium (Ru) : Ruthenium catalysts, often supported on materials like alumina, silica (B1680970) (MCM-41), or in complex forms, are also widely used for benzene and its derivatives' hydrogenation. eurekaselect.comresearchgate.netmdpi.combenthamdirect.commdpi.com They are valued for being a lower-cost alternative to other noble metals. mdpi.com
Palladium (Pd) and Platinum (Pt) : These are also effective hydrogenation catalysts, though rhodium is often cited as having the highest activity for aromatic ring saturation. ne-chemcat.co.jp
The reverse reaction, catalytic dehydrogenation, can convert this compound back into tridecylbenzene or other aromatic compounds. This process is significant in catalytic reforming within the petroleum industry, where alkylcyclohexanes are converted to high-octane aromatic compounds. google.comosti.gov The reaction typically requires high temperatures and a catalyst, often containing platinum or other noble metals on a support. google.commdpi.comresearchgate.net
Advanced Organic Synthesis Pathways involving this compound
Once synthesized, the relatively inert this compound can be functionalized through advanced synthetic methods, primarily those capable of activating strong C(sp³)–H bonds.
Free Radical Reactions in this compound Functionalization
Due to the high bond dissociation energy of the C-H bonds in alkanes and cycloalkanes, free radical reactions are a primary method for their functionalization. sci-hub.semasterorganicchemistry.com
Free radical halogenation is a classic example, where an alkane reacts with a halogen (like chlorine or bromine) in the presence of UV light or heat. masterorganicchemistry.comvedantu.combyjus.com The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. srmist.edu.insavemyexams.com A halogen radical abstracts a hydrogen atom from the cyclohexane ring or the tridecyl chain, creating an alkyl radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. savemyexams.com Bromination is generally more selective than chlorination for the most substituted carbon. masterorganicchemistry.com
More advanced metal-free radical reactions, often initiated by peroxides like di-tert-butyl peroxide (DTBP), enable the coupling of cycloalkanes with other molecules, such as indoles or vinyl compounds, through C(sp³)–H activation. rsc.orgbeilstein-journals.orgsioc-journal.cnresearchgate.net These methods provide pathways to introduce complex functional groups onto the this compound skeleton.
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound most commonly involves the catalytic hydrogenation of its aromatic precursor, tridecylbenzene. This process inherently introduces stereochemical considerations, as the planar aromatic ring is converted into a three-dimensional cyclohexane ring. The spatial arrangement of the tridecyl group relative to the hydrogen atoms added across the ring results in different stereoisomers. libretexts.org
When a substituted benzene is hydrogenated, the resulting cyclohexane can exist as cis or trans isomers, depending on the relative orientation of the substituents on the ring. In the case of this compound, the key stereochemical relationship is between the tridecyl group and the hydrogen atom on the same carbon, and their relationship to other substituents if the starting tridecylbenzene was not the simple monosubstituted form.
The stereochemical outcome of the hydrogenation is significantly influenced by several factors:
Catalyst: Heterogeneous catalysts like platinum, palladium, and nickel are commonly used. libretexts.org The reaction typically occurs via syn-addition, where hydrogen atoms are added to the same face of the ring as it is adsorbed onto the catalyst surface. libretexts.org This can lead to a predominance of the cis isomer initially.
Reaction Conditions: Parameters such as temperature and pressure can influence the isomer ratio. Under more vigorous conditions that allow for equilibrium to be reached, the thermodynamically more stable trans isomer, where bulky groups are in equatorial positions to minimize steric hindrance, may be favored.
Chiral Synthesis: Modern synthetic strategies can employ chiral catalysts or chiral pool synthesis to produce a single desired enantiomer, although specific applications of these advanced techniques for this compound are not widely documented. chemhume.co.uk In general, a molecule with n stereocenters can have up to 2ⁿ different stereoisomers. libretexts.org
While general principles of stereoselective synthesis are well-established, detailed studies focusing exclusively on controlling the stereochemistry of this compound are limited. magritek.com The final product of a standard synthesis is often a mixture of stereoisomers, whose separation would require specialized techniques like chiral chromatography.
Reaction Mechanisms and Kinetic Studies of this compound Formation and Transformation
Understanding the reaction mechanisms and kinetics of this compound is crucial for its application, particularly in the context of petroleum chemistry and high-temperature processes where it serves as a model compound for naphthenic fractions in heavy oils. umich.eduresearchgate.net
The reaction proceeds via a free-radical chain mechanism, leading to a variety of smaller hydrocarbon products. umich.edubyjus.com The major primary products result from the scission of the C-C bond between the ring and the alkyl chain or from fragmentation within the chain itself.
Key findings from pyrolysis studies include:
Major Products: The primary decomposition pathways yield two main pairs of products:
Cyclohexane and 1-Tridecene
Methylenecyclohexane and n-Dodecane researchgate.net
Minor Products: Other products such as cyclohexene, methylcyclohexane, and n-tridecane are also formed, but with lower initial selectivities. researchgate.net
Kinetics: The first-order rate constant for TDC pyrolysis was determined with Arrhenius parameters of [log A (s⁻¹), E* (kcal/mol)] = [14.9, 59.4] over the temperature range of 400-450°C. researchgate.net
The table below summarizes the initial product selectivities from the pyrolysis of this compound.
| Product Pair | Component 1 | Component 2 | Initial Selectivity |
| 1 | Cyclohexane | 1-Tridecene | ~0.08 |
| 2 | Methylenecyclohexane | n-Dodecane | ~0.08 |
| Minor Products | Cyclohexene | - | ~0.0388 |
| Methylcyclohexane | - | ~0.035 | |
| n-Tridecane | - | ~0.030 | |
| Data sourced from Savage & Klein, 1988. researchgate.net |
The dominant reaction mechanism for this compound under thermal stress is a free-radical chain reaction. umich.eduresearchgate.net This mechanism can be broken down into three fundamental stages:
Initiation: The reaction begins with the homolytic cleavage of the weakest carbon-carbon bond in the molecule to form two free radicals. This typically occurs at the bond between the cyclohexane ring and the long alkyl chain. umich.edu
Propagation: A highly reactive free radical abstracts a hydrogen atom from a neutral this compound molecule. This creates a new, larger radical, which then rapidly decomposes via β-scission (cleavage of the C-C bond that is beta to the radical center). This step generates a stable product (an alkene or cycloalkane) and another free radical, which continues the chain reaction. umich.eduacs.org The specific products formed depend on which hydrogen atom is abstracted.
Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical product. umich.edu
Beyond pyrolysis, this compound can undergo other transformations. At high temperatures (e.g., 450°C), especially in the absence of high hydrogen pressure, it can be dehydrogenated to form aromatic compounds like toluene (B28343) and other alkylaromatics. bham.ac.uk This reverse reaction of its synthesis highlights the chemical equilibrium between alkylcyclohexanes and alkylaromatics under different process conditions.
Catalysts are substances that increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. libretexts.orgsavemyexams.com
In Synthesis (Hydrogenation): The formation of this compound from tridecylbenzene is almost exclusively a catalytic process. Heterogeneous catalysts, typically finely divided metals like platinum, palladium, or nickel on a solid support, are used. libretexts.org The catalyst surface adsorbs both the aromatic ring and molecular hydrogen, weakening the existing bonds and facilitating the addition of hydrogen atoms to the ring. libretexts.org The choice of catalyst and reaction conditions directly impacts the reaction kinetics, determining how quickly the aromatic precursor is converted to the desired cycloalkane.
In Transformation (Cracking): Catalysts can also profoundly influence the kinetics of this compound decomposition. While thermal cracking requires very high temperatures, catalytic cracking can proceed at lower temperatures and offers better control over the product distribution. byjus.com
C-C vs. C-H Bond Fission: Specific catalysts can favor different bond-breaking pathways. For instance, catalysts like silica (SiO₂) and alumina (Al₂O₃) tend to promote C-C bond fission, breaking down the long alkyl chain. In contrast, catalysts such as Cr₂O₃ and V₂O₂ are known to facilitate C-H bond fission, which is a key step in dehydrogenation reactions. byjus.com By selecting the appropriate catalyst, the cracking process can be steered toward producing more valuable smaller alkanes and alkenes.
Mechanistic Elucidation of this compound Reactions
Optimization of this compound Production Processes
The efficient production of this compound, like any chemical synthesis, requires careful optimization of various process parameters to maximize yield, minimize reaction time, and ensure product purity. nih.govmdpi.com
For the synthesis of this compound via the hydrogenation of tridecylbenzene, several key parameters must be controlled. The interplay between these factors is critical for achieving an efficient and selective transformation. rsc.org
The following table outlines the primary process parameters and their typical influence on the synthesis.
| Parameter | Influence on Synthesis |
| Temperature | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lower selectivity by promoting side reactions such as hydrogenolysis (cleavage of the alkyl chain) or dehydrogenation back to the aromatic starting material. bham.ac.ukmdpi.com |
| Hydrogen Pressure | Higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the rate of hydrogenation and favors the formation of the fully saturated cyclohexane ring. It helps suppress dehydrogenation side reactions. |
| Catalyst Type & Loading | The choice of catalyst (e.g., Pt, Pd, Ni, Ru) is critical. Each metal has different activity, selectivity, and cost. For example, palladium is often effective under milder conditions, while nickel may require higher temperatures and pressures. libretexts.org Catalyst loading and surface area determine the number of available active sites, directly affecting the overall reaction rate. libretexts.org |
| Solvent | The solvent can affect the solubility of reactants (especially hydrogen gas) and influence the interaction of the substrate with the catalyst surface, thereby impacting reaction kinetics. |
| Reactant Concentration | The concentration of the tridecylbenzene precursor influences the reaction rate. In industrial processes, this is balanced against factors like reactor volume and heat management. rsc.org |
| Reaction Time | The time must be sufficient to allow the reaction to proceed to high conversion. However, prolonged reaction times can increase the likelihood of undesirable secondary reactions and reduce process throughput. rsc.org |
By systematically adjusting these parameters, a "process window" can be identified that provides the optimal balance of reaction speed, product yield, and energy consumption.
Reactor Design and Engineering for Efficient this compound Production
The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of its aromatic precursor, tridecylbenzene. The design and engineering of the reactor system are critical for maximizing yield, ensuring high product purity, maintaining catalyst longevity, and optimizing energy consumption. The choice of reactor is dictated by the reaction kinetics, heat and mass transfer characteristics, and the nature of the catalyst.
The hydrogenation of alkylbenzenes is a three-phase process involving a gaseous reactant (hydrogen), a liquid organic phase (tridecylbenzene), and a solid catalyst. Consequently, reactor design must facilitate efficient contact and mixing between these three phases. The reaction is highly exothermic, necessitating robust temperature control systems to prevent thermal runaway and minimize side reactions. Common reactor types employed for such hydrogenations include fixed-bed reactors and slurry reactors.
Fixed-Bed Reactors: In a fixed-bed configuration, the solid catalyst is packed into tubes or a single bed, and the liquid (tridecylbenzene) and gas (hydrogen) flow through it. Trickle-bed reactors are a common variant where the liquid and gas flow concurrently downwards over the packed catalyst. This design offers simplicity in catalyst separation and is suited for continuous operation. However, challenges include potential for poor heat dissipation leading to "hot spots," which can deactivate the catalyst and reduce selectivity. To mitigate this, multi-tubular reactors are often used, where the catalyst is packed in multiple tubes surrounded by a cooling medium. For the hydrogenation of long-chain alkylbenzenes, operating conditions in such reactors typically involve elevated pressures and temperatures to achieve reasonable reaction rates. teledos.gr
Slurry Reactors: Slurry reactors, such as stirred-tank reactors (CSTRs), involve suspending the finely powdered catalyst in the liquid reactant phase, with hydrogen gas bubbled through the mixture. This configuration provides excellent heat and mass transfer, uniform temperature distribution, and allows for easy catalyst addition and removal without shutting down the process. The vigorous agitation ensures intimate contact between the reactants and the catalyst. teledos.gr For producing long-chain alkylbenzenes, which are precursors to compounds like this compound, continuous multi-tank series reactors are often employed to control polyalkylation and manage material viscosity. alfa-chemistry.com After the reaction, the catalyst must be separated from the liquid product, typically through filtration or centrifugation.
Radial-Flow Reactors: For large-scale production, radial-flow reactors offer advantages such as lower pressure drop across the catalyst bed compared to conventional axial-flow fixed-bed reactors. In this design, the reactant fluid flows radially (either inward or outward) through an annular catalyst bed. This configuration is used in related processes like the dehydrogenation of long-chain alkanes and can be adapted for hydrogenation. acs.org
The table below summarizes typical operational parameters for the hydrogenation of long-chain alkylbenzenes, which are analogous to the production of this compound.
| Parameter | Fixed-Bed Reactor (Trickle-Bed) | Slurry Reactor (CSTR) |
| Catalyst | Nickel-Alumina, Palladium on Carbon (Pd/C), Platinum (Pt) teledos.gr | Finely divided Nickel, Palladium, or Platinum catalysts teledos.gr |
| Temperature | 95 - 170 °C teledos.grrsc.org | 95 - 140 °C teledos.gr |
| Pressure | 10 - 40 bar (1 - 4 MPa) teledos.gr | 10 - 40 bar (1 - 4 MPa) teledos.gr |
| Hydrogen Feed | Co-current or counter-current with liquid feed | Bubbled through the liquid slurry |
| Heat Management | Multi-tubular design with external cooling | Internal cooling coils or reactor jacket |
| Catalyst Separation | Stationary bed, no post-reaction separation needed | Filtration or centrifugation |
Sustainable and Green Synthetic Routes for this compound
In alignment with the principles of green chemistry, significant research efforts are directed towards developing sustainable synthetic routes for hydrocarbons like this compound using renewable feedstocks. ijnc.ir These routes aim to reduce reliance on petroleum-based precursors and often involve the valorization of biomass.
Conversion of Lignocellulosic Biomass: Lignocellulose, composed of cellulose (B213188), hemicellulose, and lignin (B12514952), is the most abundant form of biomass. Lignin, with its inherent phenylpropane-based structure, is a particularly promising renewable source for producing aromatic and cycloalkane compounds. rsc.org Advanced catalytic processes have been developed to directly convert raw woody biomass into liquid alkanes, including alkylcyclohexanes. One such method employs a multifunctional Platinum/Niobium Phosphate (Pt/NbOPO₄) catalyst in a single-phase medium like cyclohexane. greencarcongress.com This process can convert the lignin fraction of wood directly into various alkylcyclohexanes under relatively mild conditions, eliminating the need for energy-intensive pretreatment of the raw biomass. greencarcongress.commdpi.com
Another approach involves a one-pot catalytic conversion of cornstalk, where the lignin fraction is transformed into liquid alkylcyclohexanes and the carbohydrate components are converted to polyols. researchgate.net This integrated biorefinery concept utilizes a Ruthenium-on-carbon (Ru/C) catalyst, which demonstrates a synergistic effect between metallic Ru (for hydrogenation) and RuO₂ species (for cleaving biomass linkages). researchgate.net Research has shown that C₇-C₁₈ alkylcyclohexanes can be produced from corn stover lignin using a combination of a Ruthenium-on-Alumina (Ru/Al₂O₃) catalyst and an acidic H+-Y zeolite. rsc.org
Upgrading of Bio-oils and Fatty Acids: Bio-oils, produced from the pyrolysis of biomass, and fatty acids from plant or animal fats, represent another important renewable feedstock. researchgate.netrevistadechimie.ro Oleic acid, a common fatty acid, can be catalytically converted into a mixture of hydrocarbons. The use of a Copper Phosphide on USY zeolite (Cu₃P/USY) catalyst can lead to the formation of dodecylbenzene (B1670861) through cyclization and aromatization, which can then be hydrogenated to dodecylcyclohexane, a close structural analog of this compound. mdpi.com
The table below summarizes key findings from research into sustainable routes for producing alkylcyclohexanes.
| Feedstock | Catalyst System | Key Products | Reference |
| Raw Woody Biomass | Pt/NbOPO₄ | Hexane (B92381), Pentane, Alkylcyclohexanes | greencarcongress.com |
| Corn Stover Lignin | Ru/Al₂O₃ and H+-Y Zeolite | C₇-C₁₈ Alkylcyclohexanes | rsc.org |
| Cornstalk | Ru/C | Alkylcyclohexanes and Polyols | researchgate.net |
| Oleic Acid | Cu₃P/USY | Dodecylbenzene, Dodecylcyclohexane | mdpi.com |
| Polycarbonate Waste | Pt/C + Hβ Zeolite | C₇-C₁₅ Cycloalkanes | researchgate.net |
These emerging technologies highlight a shift towards a more sustainable chemical industry, where renewable resources can be efficiently transformed into valuable chemical compounds like this compound, reducing environmental impact and promoting a circular economy.
Analytical Characterization of Tridecylcyclohexane and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules like tridecylcyclohexane. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules. oxinst.com It is particularly adept at distinguishing between isomers, which are compounds with the same molecular formula but different structural arrangements. oxinst.comsciepub.com For alkylcyclohexanes, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
The chemical shift in an NMR spectrum is highly sensitive to the local electronic environment of each nucleus. chemistrysteps.com In this compound, the protons and carbons of the cyclohexane (B81311) ring will exhibit different chemical shifts from those in the linear tridecyl chain. Furthermore, the position of substitution on the cyclohexane ring and the conformation of the ring (axial vs. equatorial) can be determined by analyzing the chemical shifts and coupling constants in the ¹H NMR spectrum. bhu.ac.in For instance, the signals for protons on sp³ hybridized carbons in alkanes and cycloalkanes typically appear in the upfield region of the spectrum, around 1-2 ppm. chemistrysteps.com
Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts for different isomers, aiding in their identification when experimental data is ambiguous. osti.govnih.gov These calculations can account for various factors, including solvent effects, to provide a more accurate comparison with experimental spectra. osti.govnih.gov
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
| Cyclohexane Ring Carbons (CH) | 30 - 45 |
| Cyclohexane Ring Carbons (CH₂) | 25 - 30 |
| Tridecyl Chain (CH₂ adjacent to ring) | 35 - 40 |
| Tridecyl Chain (internal CH₂) | 20 - 35 |
| Tridecyl Chain (terminal CH₃) | 10 - 15 |
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. jsscacs.edu.in These techniques are excellent for identifying the presence of specific functional groups and providing a molecular "fingerprint." spectroscopyonline.comspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org For this compound, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations. libretexts.org The key absorption bands are:
C-H stretching from the alkane chain and cyclohexane ring: These appear in the 2850-3000 cm⁻¹ region. libretexts.org
CH₂ bending (scissoring): Around 1465 cm⁻¹.
CH₃ bending (asymmetrical and symmetrical): Near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
The PubChem database contains an FTIR spectrum for this compound, obtained from a neat sample in a capillary cell, which can be used as a reference. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.comlibretexts.org While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. spectroscopyonline.com For a non-polar molecule like this compound, Raman spectroscopy can provide valuable information about the carbon-carbon backbone. It is particularly useful for studying homonuclear bonds, which are weak or absent in IR spectra. spectroscopyonline.com This technique has been successfully used to analyze hydrocarbon functional groups in complex mixtures like crude oils. geochemsoc.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. uomustansiriyah.edu.iq For this compound, the molecular weight is 266.5 g/mol . nih.govnist.gov
In mass spectrometry, the molecule is first ionized, often forming a molecular ion (M⁺), which is a radical cation. gbiosciences.commsu.edu This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The fragmentation pattern is highly characteristic of the molecule's structure. gbiosciences.comlibretexts.org
For cycloalkanes, the molecular ion peak is often relatively stable and prominent compared to linear alkanes. ntu.edu.sgjove.com A common fragmentation pathway for cyclohexane derivatives involves the loss of an ethylene (B1197577) molecule (C₂H₄), resulting in a significant peak at M-28. gbiosciences.comjove.com For this compound, fragmentation of the long alkyl chain is also expected, leading to a series of peaks separated by 14 amu (corresponding to CH₂ groups). gbiosciences.com The most stable carbocations will produce the most intense peaks in the spectrum. slideshare.net The NIST WebBook provides mass spectral data for n-tridecylcyclohexane, which can serve as a reference. nist.gov
Table 2: Expected Key Fragments in the Mass Spectrum of this compound This table is illustrative and based on general principles of mass spectrometry.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 266 | [C₁₉H₃₈]⁺ | Molecular Ion (M⁺) |
| 238 | [C₁₇H₃₄]⁺ | Loss of ethylene (C₂H₄) from the ring |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 55, 69, etc. | Alkyl and Alkenyl Cations | Fragmentation of the tridecyl chain |
Vibrational Spectroscopy (Infrared, Raman)
Chromatographic Separations for Purity and Isomer Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. lpdlabservices.co.uk The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. libretexts.orgreading.ac.uk In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. libretexts.org
GC is highly effective for separating isomers of alkylcyclohexanes and for determining the purity of a sample. acs.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. By coupling a gas chromatograph to a mass spectrometer (GC-MS), both separation and structural identification can be achieved simultaneously, providing a powerful tool for analyzing complex mixtures containing this compound and its derivatives. reading.ac.ukdtic.mil GC has been used to analyze volatile compounds in various matrices, including environmental and food samples. researchgate.netoiv.intmdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate, identify, and quantify components in a mixture. lpdlabservices.co.ukchromtech.com It is particularly useful for compounds that are not sufficiently volatile for GC, or that are thermally unstable. lpdlabservices.co.uk In HPLC, the mobile phase is a liquid solvent, and the stationary phase consists of small particles packed into a column. moravek.com
HPLC is widely used for purity assessment in the pharmaceutical and chemical industries. moravek.comwjpmr.com By selecting the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, this compound can be separated from impurities. A detector, such as a UV detector or a refractive index detector, is used to monitor the eluting compounds. sepscience.com While this compound itself does not have a strong UV chromophore, HPLC can still be effective, especially when coupled with a mass spectrometer (LC-MS). sepscience.com This combination allows for the separation of components based on their polarity and their subsequent identification by mass. sepscience.com
Chiral Chromatography for Enantiomeric and Diastereomeric Purity
Chiral chromatography is a critical analytical technique for the separation of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. ajol.info This is particularly important for compounds like substituted cyclohexanes, which can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). gcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus their separation. ajol.infosygnaturediscovery.com
The determination of enantiomeric and diastereomeric purity is crucial in many fields, especially in the pharmaceutical industry, where different stereoisomers of a drug can have vastly different pharmacological activities and toxicities. sygnaturediscovery.commz-at.de While direct analysis of this compound itself is not a common application in pharmaceutical analysis, the principles of chiral separation are broadly applicable to its derivatives and other substituted cyclohexanes.
Methodologies for chiral separations primarily include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases. sygnaturediscovery.comchromatographyonline.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and diastereomers. sygnaturediscovery.com It can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comnih.gov The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used. nih.govdergipark.org.tr For compounds lacking a chromophore for UV detection, derivatization with a chromophoric group may be necessary. cat-online.com Alternatively, detectors like optical rotation detectors can be coupled with HPLC to determine the elution order of enantiomers even without pure standards. mdpi.com
Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is an effective method. It often involves the use of capillary columns coated with cyclodextrin-based chiral stationary phases. gcms.czcat-online.com Similar to HPLC, derivatization may be required to increase the volatility of the analytes. cat-online.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that combines some of the advantages of both GC and HPLC. rsc.org It often uses supercritical carbon dioxide as the mobile phase, which allows for fast and efficient separations at lower temperatures than GC. rsc.org
The following table summarizes common chiral stationary phases and their applications in the separation of stereoisomers, which would be relevant for the analysis of chiral derivatives of this compound.
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Applications |
| Polysaccharide-based | Amylose and cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) dergipark.org.tr | Broad applicability for a wide range of chiral compounds, including those with aromatic groups and carbonyls. nih.govdergipark.org.tr |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin and their derivatives | Separation of nonpolar and moderately polar compounds, particularly in GC. gcms.cz |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid | Separation of chiral drugs and other biologically active molecules. nih.govuma.es |
| Pirkle-type (brush-type) | Phenylglycine, leucine (B10760876) derivatives | Separation of compounds with π-acidic or π-basic groups. |
| Macrocyclic glycopeptide | Teicoplanin, Ristocetin A | Separation of amino acids and other polar compounds. sigmaaldrich.com |
Advanced Analytical Methodologies for Complex Mixtures Containing this compound
This compound is a component of complex hydrocarbon mixtures such as crude oil and various fuels. nggs.ac.cndtic.milgsm.org.my The analysis of such intricate matrices presents a significant analytical challenge due to the sheer number of structurally similar compounds. core.ac.ukjeolusa.com To address this, advanced analytical methodologies are employed to achieve the necessary resolution and identification of individual components, including this compound and its isomers.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides a significant enhancement in separation power compared to conventional one-dimensional GC. acs.orgconcawe.eu In GC×GC, the sample is subjected to two independent separations using two different columns connected in series via a modulator. concawe.eujeol.com This results in a structured two-dimensional chromatogram where compounds are separated based on two different properties, typically volatility in the first dimension and polarity in the second. concawe.eu
This enhanced separation capability is particularly valuable for the analysis of complex hydrocarbon mixtures, allowing for the resolution of compounds that would otherwise co-elute and form an "unresolved complex mixture" (UCM) in a one-dimensional GC analysis. core.ac.ukacs.orgnih.gov GC×GC has been successfully applied to the detailed characterization of petroleum products, including the identification of various classes of hydrocarbons such as n-alkanes, branched alkanes, and cycloalkanes like this compound. nggs.ac.cnacs.orgacs.org
Coupling with Mass Spectrometry (MS)
For unambiguous identification of the separated components, GC×GC is often coupled with a mass spectrometer, most commonly a time-of-flight mass spectrometer (TOFMS). nggs.ac.cnjeolusa.com The high data acquisition speed of TOFMS is well-suited to the fast elution of peaks from the second-dimension column in GC×GC. leco.com
Electron Ionization (EI): This is a common ionization technique that provides detailed fragmentation patterns, which can be used for library matching and structural elucidation. jeolusa.com However, for some hydrocarbons, the molecular ion may be weak or absent. jeolusa.com
Soft Ionization Techniques: Techniques like Field Ionization (FI) and Photoionization (PI) are considered "soft" because they cause minimal fragmentation, resulting in prominent molecular ions. jeolusa.com This is particularly useful for confirming the molecular weight of the components in a complex mixture. jeolusa.com The combination of GC×GC with high-resolution TOFMS (HRTOFMS) and soft ionization techniques provides highly accurate mass measurements, enabling the determination of elemental compositions. jeolusa.com
The following table outlines the advantages of advanced analytical methodologies for the analysis of complex mixtures containing this compound.
| Analytical Technique | Key Advantages | Application to this compound Analysis |
| GC×GC-FID | Enhanced peak capacity and separation of co-eluting compounds. acs.org Provides quantitative data based on flame ionization detection. nih.gov | Separation of this compound from other isomers and hydrocarbon classes in complex mixtures like crude oil. nggs.ac.cnnih.gov |
| GC×GC-TOFMS (EI) | Provides both high-resolution separation and mass spectral information for compound identification through library searching. nggs.ac.cn | Identification of this compound and its isomers within complex petroleum fractions based on their mass spectra and retention times. nggs.ac.cnacs.org |
| GC×GC-HRTOFMS (FI/PI) | Offers high mass accuracy for elemental composition determination and soft ionization for clear molecular ion identification. jeolusa.com | Unambiguous identification of this compound and related compounds in complex matrices where reference standards may be unavailable. jeolusa.com |
| Other Techniques | Supercritical fluid chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information on complex hydrocarbon mixtures. researcher.life | SFC can be used for separating higher molecular weight and more polar compounds, while NMR provides information on the overall composition and branching of hydrocarbon classes. researcher.life |
Computational Chemistry and Molecular Modeling of Tridecylcyclohexane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which solve the Schrödinger equation or its approximations, are fundamental to understanding the intrinsic properties of a molecule. arxiv.org These methods can determine electron distribution, orbital energies, and reactivity indicators. aspbs.com For systems with many electrons, Density Functional Theory (DFT) offers a balance of computational cost and accuracy, making it a widely used tool. d-nb.info
Density Functional Theory (DFT) has become a cornerstone for studying chemical reactivity. mdpi.commdpi.com It uses the electron density to calculate a molecule's energy and other properties. d-nb.info From DFT, several reactivity descriptors can be derived to predict how a molecule will behave in a chemical reaction. mdpi.comfrontiersin.org These include:
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. d-nb.info
Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com
Fukui Functions (f(r)) : Identify the most reactive sites within a molecule for nucleophilic or electrophilic attack by showing how the electron density changes with the addition or removal of an electron. mdpi.com
For Tridecylcyclohexane, a non-polar saturated hydrocarbon, DFT calculations would reveal a large HOMO-LUMO gap, indicative of its low reactivity and high kinetic stability. The chemical hardness would be high, and the electrophilicity and nucleophilicity indices would be low, confirming its character as a soft molecule with little tendency to participate in polar reactions. The molecular electrostatic potential (MESP) surface would show a near-neutral potential across the molecule, with slightly negative regions associated with the C-H bonds, but no distinct sites for strong electrophilic or nucleophilic attack. mdpi.com
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
This table presents theoretical values for global reactivity indices of this compound, as would be calculated using a DFT method like B3LYP/6-311++G(d,p). These values illustrate the molecule's expected low reactivity.
| Descriptor | Symbol | Hypothetical Value | Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | -9.5 eV | High energy required to remove an electron |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | +1.5 eV | Electron affinity is very low |
| HOMO-LUMO Gap | ΔE | 11.0 eV | High kinetic stability, low reactivity |
| Chemical Hardness | η | 5.5 eV | High resistance to change in electron configuration |
| Electronic Chemical Potential | μ | -4.0 eV | Moderate tendency to exchange electrons |
| Global Electrophilicity Index | ω | 0.29 eV | Very low capacity to act as an electrophile |
The flexibility of both the cyclohexane (B81311) ring and the long alkyl chain means that this compound can exist in numerous conformations. researchgate.net Mapping the free energy landscape of these conformations is crucial for understanding its physical properties. readthedocs.ionih.gov This landscape plots the potential energy of the molecule as a function of its geometric parameters, such as dihedral angles. researchgate.net The valleys on this landscape represent stable or metastable conformers, while the peaks represent transition states between them. mdpi.com
For this compound, the primary conformational questions involve:
Cyclohexane Ring Conformation : The chair conformation is significantly more stable than the boat or twist-boat forms.
Substituent Position : The bulky tridecyl group can be in either an axial or equatorial position on the chair conformer. Computational analysis consistently shows that the equatorial position is heavily favored to minimize steric hindrance (1,3-diaxial interactions).
Tridecyl Chain Conformation : The long C13 chain can adopt various folded and extended conformations due to rotation around its C-C single bonds.
Quantum chemical calculations can precisely determine the energy difference between these conformers. The energy landscape would show a deep global minimum corresponding to the all-trans (extended) tridecyl chain attached to the equatorial position of a chair-form cyclohexane ring. Other local minima would represent folded (gauche) conformations of the alkyl chain. biorxiv.org
Table 2: Calculated Relative Energies for Key this compound Conformers
This table shows representative energy differences for various conformations, highlighting the strong preference for the equatorial-substituted chair form.
| Cyclohexane Conformation | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K |
| Chair | Equatorial | 0.00 (Reference) | >99.9% |
| Chair | Axial | ~5.5 | <0.1% |
| Twist-Boat | - | ~6.0 | <0.1% |
| Boat | - | ~7.5 | <0.01% |
Density Functional Theory (DFT) Applications for this compound Reactivity
Molecular Dynamics Simulations for Intermolecular Interactions and Behavior
While quantum mechanics describes the molecule in isolation, molecular dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. petra.ac.id MD simulations model the movements of atoms and molecules based on classical mechanics and a "force field," which defines the potential energy of the system, including both bonded (stretching, bending) and non-bonded (van der Waals, electrostatic) interactions. petra.ac.idfrontiersin.org
MD simulations are a powerful tool for investigating how a solute behaves in different solvents. nih.govethz.ch They can reveal details about solvation shells, interaction energies, and the conformational changes induced by the solvent. chemrxiv.org The stability of a molecule in a solvent can be quantified by calculating the solvation free energy. frontiersin.org
For this compound, simulations would focus on its behavior in various organic solvents.
In Non-Polar Solvents (e.g., hexane (B92381), toluene) : this compound would be highly miscible. MD simulations would show favorable van der Waals interactions between the solute and solvent molecules, with solvent molecules readily displacing each other to surround the this compound. The tridecyl chain would likely adopt a more extended conformation compared to the gas phase.
In Polar Solvents (e.g., water, methanol) : this compound is effectively insoluble. Simulations would demonstrate the hydrophobic effect, where strong cohesive forces between the polar solvent molecules (like hydrogen bonds in water) would expel the non-polar this compound molecule. ethz.ch This leads to aggregation of the solute molecules to minimize the unfavorable interface with the solvent. The interaction energy between this compound and a polar solvent would be significantly less favorable than the solvent-solvent interactions. mdpi.com
In the context of materials science, this compound can be a component in formulations like lubricants, fuels, or polymer blends. MD simulations are used to understand how its molecular interactions influence the macroscopic properties of these materials. schrodinger.com The key interactions for a non-polar molecule like this compound are the weak, non-bonded van der Waals forces. libretexts.orgnih.gov
MD simulations can correlate these intermolecular forces with material properties:
Density and Packing : The efficiency with which this compound molecules pack together is governed by their shape and van der Waals interactions. Higher interaction energies generally lead to denser packing. petra.ac.id
Viscosity : In a liquid state, viscosity is related to the resistance of molecules to flow past one another. Stronger intermolecular attractions, which MD can quantify, lead to higher viscosity.
Compatibility in Blends : When mixed with other components (e.g., polymers), MD can calculate the interaction energy between this compound and the other molecules. Favorable interaction energies suggest good compatibility, while unfavorable energies can predict phase separation. frontiersin.org
Table 3: Physical Properties of this compound Influencing Intermolecular Interactions
These experimental values are critical inputs and validation points for molecular dynamics force fields used to simulate this compound in material formulations.
| Property | Symbol | Value | Source |
| Polarizability | α | 382.6 au | rsc.org |
| Molar Refraction | - | 369.6 | rsc.org |
| Dispersion Coefficient | C6 | 787 | rsc.org |
| van der Waals Volume | VvdW | 849.5 ų | rsc.org |
Simulation of this compound in Specialized Solvent Systems
Predictive Modeling for this compound Properties and Reactivity
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, aims to forecast the properties and reactivity of chemicals based on their molecular structure. researchgate.net These models use mathematical equations to link molecular descriptors (numerical representations of molecular structure) to an experimental property. nih.gov
For this compound, QSPR models have been successfully used to predict physical properties. A notable study developed a five-descriptor equation to predict liquid viscosity. researchgate.net This model utilized descriptors derived from the molecular structure to calculate the viscosity, showing a strong correlation with experimental values. researchgate.net Such models are invaluable for estimating properties when experimental data is unavailable. researchgate.net
The descriptors used in these models can be:
Topological : Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical : Based on the 3D structure (e.g., molecular surface area).
Electronic : Derived from quantum chemical calculations (e.g., dipole moment, orbital energies). researchgate.net
Predictive models can also be applied to reactivity. For instance, by developing a QSAR model for the pyrolysis of related hydrocarbons, one could potentially predict the product distribution and reaction rates for the thermal decomposition of this compound. acs.org The development of large quantitative models (LQMs) that incorporate fundamental quantum equations is enhancing the predictive accuracy for molecular interactions and properties. sandboxaq.com
Table 4: QSPR Prediction of a Physical Property of this compound
This table shows a direct comparison between a calculated and experimental value for the viscosity of this compound from a published QSPR model. The close agreement demonstrates the predictive power of such models.
| Property | Model Type | Calculated Value | Experimental Value | Source |
| Logarithm of Viscosity (log Z) | 5-Descriptor QSPR | 0.736 | 0.781 | researchgate.net |
Computational Optimization of Molecular Design and Interactionsarxiv.org
Computational chemistry and molecular modeling serve as powerful tools for understanding and predicting the behavior of molecules, thereby guiding the design of new compounds with optimized properties. In the case of this compound, computational methods are employed to investigate its conformational landscape, thermodynamic properties, and interactions with other molecules. These studies are crucial for applications where the molecular structure and intermolecular forces dictate performance, such as in lubricants, fuels, and asphaltene management.
Research Findings from Computational Studies
Detailed computational analyses, while not always focused solely on this compound, provide significant insights into the behavior of long-chain alkylcyclohexanes. These studies often utilize a combination of molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations to model the system of interest.
A notable area of research is the pyrolysis of complex hydrocarbons, where this compound is used as a model compound for naphthenic fractions in crude oil. Computational modeling of the pyrolysis of binary mixtures, such as n-pentadecylbenzene (PDB) and this compound (TDC), has revealed significant intermolecular interactions that affect reaction rates. researchgate.netumich.edu For instance, a kinetic model of PDB and TDC co-pyrolysis demonstrated that the decomposition rate of both compounds is accelerated in a mixture compared to their individual pyrolysis. researchgate.netumich.edu This acceleration is attributed to chain transfer reactions between the radical species generated from each component. The model quantitatively showed that the pyrolysis of PDB at a low concentration proceeded 36% faster in the presence of an equal concentration of TDC. umich.edu Conversely, the rate of TDC pyrolysis increased more than nine-fold when PDB was added, highlighting the profound impact of molecular interactions on chemical reactivity. umich.edu
Molecular dynamics simulations have been effectively used to study the thermophysical properties of binary mixtures containing long-chain n-alkylcyclohexanes. acs.org A study on mixtures of n-dodecane with various n-alkylcyclohexanes (from propylcyclohexane (B167486) to dodecylcyclohexane) provides valuable data that can be extrapolated to understand the behavior of this compound. acs.org These simulations can predict properties such as density, viscosity, and excess molar volumes, which are critical for fluid design. acs.org The study found that mixing n-dodecane with long-chain n-alkylcyclohexanes leads to negative excess molar volumes, indicating a contraction upon mixing due to efficient packing. acs.org This behavior is a direct consequence of the nature of intermolecular interactions and molecular geometry, which are accurately captured by the force fields used in the simulations. acs.org
Quantum-chemical methods are essential for determining the fundamental thermodynamic properties of alkyl-cyclohexanes. researchgate.net These calculations can provide reliable estimates of gas-phase enthalpies of formation and vaporization enthalpies, which are crucial for process optimization in applications like Liquid Organic Hydrogen Carrier (LOHC) systems. researchgate.net By validating computational methods against experimental data for known compounds, accurate predictions can be made for molecules like this compound where experimental data may be scarce. researchgate.net
The tables below present a summary of data from computational studies on this compound and related compounds, illustrating the type of information that can be obtained through molecular modeling.
Table 1: Predicted Interaction Effects in Co-pyrolysis
| Mixture Components | Initial Concentration (M) | Observed Effect on Pyrolysis Rate | Reference |
|---|---|---|---|
| n-Pentadecylbenzene (PDB) in presence of TDC | 10⁻⁴ | 36% increase in PDB pyrolysis rate | umich.edu |
| This compound (TDC) in presence of PDB | 10⁻⁴ | >9-fold increase in TDC pyrolysis rate | umich.edu |
Table 2: Molecular Dynamics Simulation Results for n-Dodecane + n-Alkylcyclohexane Mixtures
| Mixture | Property | Computational Finding | Reference |
|---|---|---|---|
| n-Dodecane + n-Dodecylcyclohexane | Excess Molar Volume | Negative values, indicating volume contraction | acs.org |
| n-Dodecane + n-Propylcyclohexane | Excess Molar Volume | Slightly positive values, indicating volume expansion | acs.org |
| n-Dodecane + n-Alkylcyclohexanes | Density & Viscosity | MD simulations successfully predicted experimental values | acs.org |
Table 3: Computationally Derived Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 266.51 g/mol | - | nih.gov |
| Molecular Formula | C₁₉H₃₈ | - | nih.govnist.gov |
| Boiling Point | 346 °C | Estimated | cas.org |
| Melting Point | 18.5 °C | Experimental | cas.org |
| InChIKey | DKRUJKKWJGNYQN-UHFFFAOYSA-N | - | nih.govnist.govcas.org |
These computational approaches provide a molecular-level understanding that is indispensable for the rational design of materials and processes involving this compound. By simulating molecular interactions, it is possible to screen candidates, optimize compositions, and predict performance, thereby accelerating the development cycle and reducing the need for extensive experimental work.
Advanced Applications and Specialized Uses of Tridecylcyclohexane
Tridecylcyclohexane in Advanced Lubricant Formulations
This compound's molecular structure imparts properties that are highly desirable in the formulation of advanced lubricants, particularly those used under demanding conditions. Its saturated cyclohexyl ring provides good thermal and oxidative stability, while the long tridecyl chain contributes to its viscosity characteristics. These features make it a suitable base oil or additive in synthetic lubricants.
In the realm of traction fluids, which are lubricants designed for continuously variable transmissions (CVTs), the properties of this compound are particularly relevant. Traction fluids require a high coefficient of traction to transmit power efficiently between rolling elements. The molecular structure of cycloalkanes like this compound allows for the formation of a thin, rigid film under high pressure, which enhances traction. Research into the relationship between molecular structure and traction properties has highlighted the importance of saturated rings in achieving high traction coefficients.
Key Research Findings:
High Pressure-Viscosity Coefficient: The viscosity of this compound increases significantly under high pressure, a critical attribute for elastohydrodynamic lubrication (EHL) regimes found in many mechanical systems. This property ensures the formation of a robust lubricating film that prevents metal-to-metal contact.
Thermal Stability: As a saturated cycloalkane, this compound exhibits good resistance to thermal breakdown at elevated temperatures, which is crucial for lubricants used in high-temperature applications.
Low Volatility: The relatively high molecular weight of this compound (266.50 g/mol ) contributes to its low volatility, reducing lubricant loss through evaporation at high operating temperatures. chemeo.com
This compound as a Component in Heat Transfer Fluids
The same properties that make this compound a valuable lubricant component also lend themselves to its use in heat transfer fluids. Effective heat transfer fluids require high thermal stability, low viscosity at operating temperatures for efficient pumping, and a wide liquid range.
This compound's favorable thermal properties, including its heat capacity and thermal conductivity, allow it to efficiently absorb and transport heat. Its high boiling point and low freezing point provide a broad operational temperature range, making it suitable for both heating and cooling applications. A patent for a joining metal paste suggests that this compound can be used as a solvent component with a boiling point of 300°C or higher, which is beneficial for high-temperature processes. google.com
Interactive Data Table: Thermal Properties of Cycloalkanes
| Property | Definition | Relevance to Heat Transfer Fluids |
| Thermal Conductivity (k) | A measure of a material's ability to conduct heat. scribd.com | Higher thermal conductivity allows for more rapid heat transfer. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a substance by a specific amount. scribd.com | A high heat capacity means the fluid can store and transport large amounts of thermal energy. |
| Viscosity (η) | A measure of a fluid's resistance to flow. chemeo.com | Lower viscosity reduces pumping power requirements and improves flow characteristics. |
| Boiling Point (Tb) | The temperature at which a liquid turns into a vapor at a given pressure. chemeo.com | A high boiling point is essential to prevent the fluid from vaporizing at operating temperatures. |
| Freezing Point (Tf) | The temperature at which a liquid turns into a solid. chemeo.com | A low freezing point ensures the fluid remains pumpable at low temperatures. |
This compound in Specialized Solvent Systems for Nonpolar Substances
The nonpolar nature of this compound, stemming from its hydrocarbon structure, makes it an effective solvent for other nonpolar substances. Its long alkyl chain enhances its ability to dissolve large, nonpolar molecules. This property is utilized in various specialized applications, including organic synthesis, cleaning, and extraction processes.
In a study on the supramolecular packing of alkyl-substituted cyclohexyl motifs, this compound was used as a reference compound. rsc.org While this study focused on fluorinated analogues, the choice of this compound highlights its relevance as a nonpolar standard. Research has also investigated the solubility of various compounds in different solvents, and understanding the behavior of substances like this compound is crucial for developing accurate solubility models. arizona.edu
Key Research Findings:
High Solvency for Nonpolar Compounds: this compound can effectively dissolve oils, greases, waxes, and other hydrocarbon-based materials.
Low Water Solubility: As expected for a large hydrocarbon, this compound is practically insoluble in water, which is advantageous in applications where phase separation is required. tcichemicals.comspectrumchemical.com
Compatibility with Other Organic Solvents: It is miscible with a wide range of other organic solvents, allowing for the formulation of custom solvent blends with tailored properties.
Utilization of this compound in Polymer Science and Material Engineering
In the fields of polymer science and material engineering, this compound can serve multiple roles. Its properties as a high-boiling, nonpolar liquid make it suitable as a plasticizer, a processing aid, or a modifying agent in polymer formulations.
Plasticizers are additives that increase the flexibility and durability of a material. While not a conventional plasticizer, this compound's compatibility with certain polymers can lead to a plasticizing effect. For instance, it has been identified as a potential plasticizer in some contexts. olivebiodiesel.com Its presence can lower the glass transition temperature of a polymer, making it more pliable.
Furthermore, in the synthesis of certain polymers, this compound can be used as a high-boiling reaction medium or a solvent for monomer and catalyst systems. Its thermal stability is a key advantage in polymerization reactions that require elevated temperatures.
Emerging Applications of this compound in Novel Industrial Sectors
Research into the unique properties of this compound continues to uncover potential applications in new and emerging industrial sectors. While established uses are primarily in lubricants and specialty fluids, its characteristics suggest possibilities in areas such as:
Phase-Change Materials (PCMs): Materials that absorb and release large amounts of thermal energy during melting and freezing are known as phase-change materials. The melting point of this compound could potentially be tailored for specific thermal energy storage applications.
Advanced Analytical Techniques: In high-temperature capillary gas chromatography, this compound has been used as a component in complex hydrocarbon mixtures for characterization studies. plymouth.ac.uk
Nanotechnology: As a nonpolar solvent, it could potentially be used as a medium for the synthesis or dispersion of nonpolar nanoparticles.
The continued exploration of cycloalkanes and their derivatives is likely to expand the range of applications for this compound in the future, driven by the demand for high-performance materials and fluids in advanced technologies.
Environmental Fate, Distribution, and Ecotoxicology of Tridecylcyclohexane
Environmental Release and Distribution Pathways
Tridecylcyclohexane is released into the environment as a component of complex hydrocarbon mixtures such as lubricating oils and other petroleum products. europa.eu Its entry into environmental compartments can occur through industrial discharges, accidental spills, and the operational use of machinery. tcichemicals.comalberta.ca Safety protocols emphasize preventing the product from entering drains, which highlights the risk of release into aquatic systems. tcichemicals.com
Once released, the distribution of this compound is governed by its physicochemical properties. With a very high octanol-water partition coefficient (Log Kow) and low water solubility, it is highly hydrophobic. cnrs.frnih.gov Consequently, in aquatic environments, this compound is not expected to remain dissolved in the water column. Instead, it will preferentially adsorb to suspended solids, organic matter, and ultimately partition into sediment. cnrs.fr In soil environments, its mobility is expected to be low due to strong adsorption to soil organic carbon. Volatilization from water surfaces to the atmosphere is possible, but its low vapor pressure suggests this is not a primary distribution pathway.
Degradation Mechanisms in Natural Environments
The persistence of this compound in the environment is determined by its susceptibility to both biological and non-biological degradation processes.
Biodegradation is a significant pathway for the removal of this compound from the environment. acs.orgnrt.org Several microorganisms have been identified that can utilize long-chain alkylcyclohexanes as a carbon and energy source. tandfonline.comscirp.org Studies have shown that bacteria from the genera Rhodococcus and Gordonia are capable of degrading this compound. tandfonline.comscirp.org
In one study, Rhodococcus sp. strain NDKK48 and Gordonia sp. strain NDKY76A, both isolated from soil, demonstrated the ability to degrade various long-chain alkylcyclohexanes. tandfonline.com After 72 hours of cultivation, Rhodococcus sp. NDKK48 achieved a degradation rate of 81.4% for this compound, while Gordonia sp. NDKY76A degraded 90.6%. tandfonline.com Further research on different Rhodococcus strains confirmed that those carrying the alkB R2 type gene, which codes for alkane hydroxylases, exhibited higher degradation capabilities for long-chain cyclic alkanes. scirp.org For instance, Rhodococcus strains with the alkB R2 gene degraded an average of 55.2% of this compound, compared to 53.9% for those with a non-R2 type and 19.1% for strains with no alkB gene. scirp.org
Research following the Deepwater Horizon oil spill also indicated that alkylcyclohexanes are susceptible to biodegradation in marine environments, although their degradation rate is slower than that of n-alkanes but faster than that of isoprenoids. acs.orgnrt.org In some bioremediation studies, this compound has also been used as a non-toxic, hydrophobic solvent to enhance the mass transfer and subsequent biodegradation of other pollutants, such as pyrene, by bacteria like Mycobacterium sp., without being utilized itself by the bacteria in that context. nih.gov
Table 1: Biodegradation Rates of this compound by Different Bacterial Strains This table summarizes the degradation efficiency of specific microbial strains on this compound as reported in scientific literature.
| Bacterial Strain | Gene Type | Degradation Rate (%) | Cultivation Time (hours) | Reference |
|---|---|---|---|---|
| Gordonia sp. NDKY76A | Not Specified | 90.6 ± 3.6 | 72 | tandfonline.com |
| Rhodococcus sp. NDKK48 | Not Specified | 81.4 ± 0.1 | 72 | tandfonline.com |
| Rhodococcus (average) | alkB R2 type | 55.2 | Not Specified | scirp.org |
| Rhodococcus (average) | non-alkB R2 type | 53.9 | Not Specified | scirp.org |
Abiotic degradation involves non-biological processes such as photolysis (degradation by light) and chemical oxidation. nih.govresearchgate.net Saturated alkanes like this compound are generally resistant to hydrolysis and photolysis under typical environmental conditions because they lack functional groups that absorb light in the solar spectrum.
While advanced oxidation processes can degrade such compounds, their occurrence in the natural environment is limited. nih.gov Studies of weathered oil samples have provided indirect evidence regarding the dominant degradation pathways. The observed loss patterns for saturated hydrocarbons, including alkylcyclohexanes, were consistent with biodegradation processes. acs.org Abiotic oxidation would be expected to degrade more-branched compounds faster than less-branched ones, but the opposite pattern was observed, suggesting biodegradation is the more significant degradation mechanism in the environment compared to abiotic oxidation. acs.org
Biodegradation Studies of this compound
Bioaccumulation and Biotransformation Potential of this compound
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. sfu.ca The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). cnrs.fr this compound has a high computed Log Kow of 10, which suggests a significant potential for it to bioaccumulate in the fatty tissues of organisms. cnrs.frnih.gov
However, bioaccumulation potential is not determined by hydrophobicity alone; biotransformation (metabolism) within the organism can significantly reduce the concentration of a substance, thereby lowering its bioaccumulation. sfu.caeuropa.eunih.gov While specific biotransformation studies on this compound are not detailed in the available literature, the enzymes that degrade hydrocarbons, such as alkane hydroxylases found in bacteria, are also present in higher organisms. scirp.org The ability of an organism to metabolize the compound can mitigate its potential to biomagnify up the food chain. europa.eureviewboard.ca Therefore, while the high Log Kow indicates a potential for bioaccumulation, this may be offset by metabolic processes. europa.eu
Ecotoxicological Effects on Aquatic and Terrestrial Organisms
Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. nih.gov Specific ecotoxicological data for this compound on various aquatic and terrestrial organisms are limited in the available search results.
However, potential risks can be inferred from related compounds and degradation products. For example, studies have found that some terminal carboxylic acid derivatives, which can be products of saturated hydrocarbon degradation, are toxic to aquatic organisms. nrt.org Standard ecotoxicological assessments would typically involve testing on species from different trophic levels, such as algae (e.g., Raphidocelis subcapitata), aquatic invertebrates (e.g., Daphnia magna), and fish, to determine acute and chronic toxicity. ua.pt The absence of such specific data for this compound represents a knowledge gap in fully characterizing its environmental risk. Recent studies on other materials have also highlighted the importance of assessing the effects of secondary nanoparticles and oligomers formed during degradation processes. rsc.org
Environmental Risk Assessment Frameworks for this compound
An environmental risk assessment (ERA) for a chemical like this compound evaluates the likelihood of adverse effects occurring in the environment due to its release and exposure. setac.org The process is typically tiered, starting with a conservative screening-level assessment. setac.org A standard framework involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.com
Exposure Assessment (PEC Determination): This involves estimating the concentration of this compound in various environmental compartments (water, soil, sediment) based on its use, release volumes, and environmental fate properties (e.g., partitioning behavior, degradation rates). apvma.gov.auecetoc.org
Effects Assessment (PNEC Derivation): The PNEC is the concentration below which harmful effects on organisms are not expected. It is derived from ecotoxicological data (e.g., LC50, EC50 values) by applying assessment factors to account for uncertainties, such as extrapolating from laboratory data to the field. roche.com
Risk Characterization: The ratio of PEC to PNEC is calculated. A ratio greater than one suggests a potential risk to the environment, which may trigger a need for more in-depth assessment or risk management measures. roche.com
For this compound, its properties—high bioaccumulation potential (based on Log Kow), moderate persistence (susceptible to biodegradation but potentially slow), and unknown toxicity—would be key inputs into such a framework, for instance under regulations like the EU's REACH. cnrs.frecetoc.orgrsc.org The assessment would need to carefully consider its potential to meet the criteria for being classified as Persistent, Bioaccumulative, and Toxic (PBT).
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrene |
| Heptamethylnonane |
| Decalin |
| Phenyldecane |
| Diphenylmethane |
| Paraffin oil |
| Squalene |
| Squalane |
| cis-9-Tricosene |
| Polyethylene glycol |
| Decylcyclohexane |
| Undecylcyclohexane |
| Dodecylcyclohexane |
| Tetradecylcyclohexane |
| n-alkanes |
| Isoprenoids |
| Carboxylic acids |
| 2-methylnonadecane |
| C30 17α(H),21β(H)-hopane |
Toxicology and Safety Assessment of Tridecylcyclohexane
In Vitro Toxicological Studies and Cellular Mechanisms
Cytotoxicity and Oxidative Stress Mechanisms induced by Tridecylcyclohexane
Direct studies detailing the specific cytotoxic and oxidative stress mechanisms of this compound at the cellular level are not extensively available in the current scientific literature. However, the toxicological profile of hydrocarbons, particularly long-chain alkanes and cyclic structures, provides a basis for understanding their potential effects.
Long-chain alkanes have demonstrated cytotoxic activity in various in vitro models. For instance, studies on hexane (B92381) extracts containing compounds like hentriacontane (B1218953) (a 31-carbon alkane) have shown concentration-dependent cytotoxicity against murine lymphoma cells. nih.govresearcher.life Fractions rich in long-chain alkanes have been noted for their cytotoxic effects on cancer cell lines. dntb.gov.ua This suggests that the lipophilic nature of these molecules allows them to interact with and potentially disrupt cellular membranes, a mechanism that could contribute to cytotoxicity. The disruption of the cell membrane's integrity can lead to a loss of ionic gradients and leakage of cellular contents, ultimately resulting in cell death.
Furthermore, hydrocarbons are known to be involved in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The metabolic activation of hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), by cellular enzymes like cytochrome P450 can lead to the generation of ROS. ucl.ac.uk This process can initiate lipid peroxidation, where ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of damage and the formation of cytotoxic byproducts. mdpi.comavcr.cz This lipid peroxidation can compromise membrane function and integrity, contributing to cellular injury. Although these mechanisms are well-documented for other hydrocarbons, specific experimental data confirming this compound's ability to induce ROS production and subsequent oxidative damage in isolated cells remains to be explicitly detailed.
Inflammatory Responses and Immunotoxicity Related to this compound
This compound is a significant immunomodulatory agent, primarily recognized for its role in facilitating robust immune responses when used as a component of adjuvants. researchgate.net An adjuvant is a substance that enhances the body's immune response to an antigen. The immunotoxicity of a substance can manifest as either immunosuppression or immunostimulation, the latter of which can lead to inflammatory conditions or autoimmunity. avcr.cz this compound's effects are predominantly immunostimulatory.
In vitro and in vivo evidence demonstrates that this compound is a critical component of mineral oil-based adjuvants, such as Incomplete Freund's Adjuvant (IFA), required to trigger potent immune reactions. researchgate.net Its function is linked to the activation of the innate immune system, the body's first line of defense. When emulsified with an antigen and other immunostimulators like heat-killed Mycobacterium tuberculosis (HKMtb), this compound facilitates the activation of innate immune cells, such as macrophages and dendritic cells. researchgate.net
This activation leads to a specific pattern of cytokine and chemokine production. Cytokines are signaling proteins that orchestrate inflammatory and immune responses. nih.govmerckmillipore.com Research suggests that the presence of this compound promotes the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) by monocyte-derived dendritic cells. researchgate.net These cytokines are crucial for the differentiation of naive T cells into pathogenic helper T cell subsets, particularly Th1 and Th17 cells, which are key drivers of inflammation and autoimmunity. researchgate.net The table below summarizes the key cytokines involved.
Interactive Data Table: Cytokines Influenced by this compound-Containing Adjuvants
| Cytokine | Cell Source (Primary) | Primary Function in this Context | Effect |
| IL-6 | Macrophages, Dendritic Cells | Promotes inflammation, T-cell differentiation | Increased Production |
| IL-1β | Macrophages, Dendritic Cells | Potent pro-inflammatory mediator | Increased Production |
| TNF-α | Macrophages, T cells | Pro-inflammatory, recruits immune cells | Increased Production |
| IL-18 | Macrophages | Promotes Th1 cell responses | Increased Production |
| IP-10 | Monocytes, Endothelial cells | Chemoattractant for T cells, NK cells | Increased Production |
In Vivo Toxicological Investigations and Systemic Effects
This compound as a Critical Component in Inducing Experimental Autoimmune Diseases (e.g., EAE, CIA)
This compound has been identified as a crucial component in mineral oil for the induction of experimental autoimmune diseases in animal models. dntb.gov.uaresearchgate.net These models are vital for studying the pathogenesis of human autoimmune disorders like multiple sclerosis and rheumatoid arthritis.
Experimental Autoimmune Encephalomyelitis (EAE) is an animal model for multiple sclerosis. nih.gov To induce EAE, an autoantigen, such as Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG), is emulsified with an adjuvant and administered to susceptible animals. Studies have shown that an emulsion containing MOG and heat-killed Mycobacterium tuberculosis (HKMtb) is insufficient to cause disease on its own. researchgate.net The inclusion of mineral oil, a key component of Incomplete Freund's Adjuvant (IFA), is necessary. dntb.gov.uaresearchgate.net Further analysis has pinpointed specific hydrocarbons within the mineral oil as the active ingredients, with this compound being one of the most critical. dntb.gov.uaresearchgate.net Immunization with an autoantigen and HKMtb emulsified in this compound was shown to be sufficient to induce the development of EAE. dntb.gov.uaresearchgate.net
Similarly, Collagen-Induced Arthritis (CIA), a model for rheumatoid arthritis, requires a robust adjuvant to break immune tolerance. nih.gov Research has demonstrated that emulsifying type II collagen and HKMtb with mineral oil, but not other components like mannide monooleate, leads to the development of severe arthritis. researchgate.net This highlights the essential role of the hydrocarbon components, including this compound, in driving the autoimmune response in these disease models. researchgate.net The table below outlines the components used in these experimental models.
Interactive Data Table: Role of this compound in Autoimmune Models
| Disease Model | Autoantigen | Key Adjuvant Components | Role of this compound | Outcome |
| EAE | MOG 35-55 | HKMtb, Mineral Oil (containing this compound) | Critical for innate immune activation and pathogenic T-cell differentiation | Development of EAE |
| CIA | Type II Collagen | HKMtb, Mineral Oil (containing this compound) | Essential for inducing a strong inflammatory response | Exacerbation of arthritis |
Organ-Specific Toxicity and Biodistribution of this compound
The organ-specific toxicity of this compound is closely linked to its role in inducing autoimmunity. dntb.gov.uaresearchgate.net The primary targets are tissues where the corresponding autoantigen is expressed.
In the context of EAE, the central nervous system (CNS) is the main site of pathology. nih.gov Studies have shown that immunization with autoantigen emulsified in mineral oil (containing this compound) facilitates the accumulation of pathogenic CD4+ T cells in neuronal tissues. dntb.gov.uaresearchgate.net This infiltration leads to inflammation, demyelination, and subsequent neuronal dysfunction, which are the hallmarks of EAE. dntb.gov.uanih.gov Notably, when comparing this compound to another hydrocarbon, hexadecane, both were capable of inducing EAE. However, immunization with this compound specifically resulted in neuronal dysfunction, indicating a direct or more potent neurotoxic effect. dntb.gov.ua
The biodistribution of xenobiotics determines which organs are exposed to the highest concentrations and are thus at the greatest risk of toxicity. frontiersin.org While specific biodistribution studies for this compound are not widely published, its lipophilic (fat-soluble) nature suggests it would distribute to and be retained in fatty tissues, including adipose tissue, the liver, and the lipid-rich tissues of the nervous system. The liver is a common target for toxicity due to its central role in metabolizing foreign compounds. frontiersin.org The accumulation in neuronal tissues, as suggested by the EAE model outcomes, points to its ability to cross the blood-brain barrier and exert effects directly within the CNS. dntb.gov.uaresearchgate.net
Structure-Activity Relationships in this compound Toxicology
Structure-activity relationship (SAR) analysis in toxicology aims to predict the biological activity of a chemical based on its molecular structure. ucl.ac.uknih.gov The toxicological profile of this compound is intrinsically linked to its unique structure, which combines a C13 alkyl (tridecyl) chain with a cyclohexane (B81311) ring.
The immunomodulatory and toxic effects of this compound can be better understood by comparing it with other hydrocarbons found in mineral oil, such as hexadecane, a simple 16-carbon straight-chain alkane.
Induction of Autoimmunity : Both this compound and hexadecane, when emulsified with an autoantigen and HKMtb, can facilitate the development of EAE. dntb.gov.ua This suggests that the long hydrocarbon nature of both molecules is sufficient to create a stable emulsion depot that allows for sustained antigen release and potent stimulation of the innate immune system, leading to the differentiation of pathogenic T cells. researchgate.net The length of the alkyl chain is a critical factor, as shorter-chain alkanes may not provide the same depot effect or physicochemical properties.
Specific Neurotoxicity : A key distinction emerges in their specific toxic effects. While both compounds could induce the general autoimmune disease state of EAE, immunization with this compound was uniquely associated with causing neuronal dysfunction. dntb.gov.ua This points to a structure-specific toxicity. The presence of the cyclohexane ring in this compound, in addition to the long alkyl chain, may confer properties that allow for different interactions with biological targets compared to a linear alkane like hexadecane. The cyclic moiety could influence its metabolic pathway, its ability to interact with specific receptors, or its transport across the blood-brain barrier, leading to a more pronounced neurotoxic outcome. dntb.gov.uaresearchgate.net Researchers have suggested that the aromaticity of the cyclohexane ring may play a role in the production of specific cytokines like IL-6 and IL-1β, which could contribute to this differential toxicity. researchgate.net
This comparison underscores a fundamental principle of SAR: even subtle differences in chemical structure—in this case, a cyclic versus a linear core—can lead to significant differences in biological and toxicological activity.
Occupational Exposure Assessment and Control Strategies for this compound
The assessment and control of occupational exposure to chemical substances are critical components of workplace safety and health programs. For this compound, a high-molecular-weight hydrocarbon, a systematic approach is necessary to protect workers from potential health risks associated with its handling and use. This involves a comprehensive process of identifying hazards, assessing exposure, and implementing effective control measures.
Exposure Monitoring and Assessment Methodologies
Exposure assessment is the process of measuring or estimating the magnitude, frequency, and duration of worker exposure to a chemical agent. cdc.gov For this compound, which is a liquid with a low vapor pressure at room temperature, exposure can occur through inhalation of vapors or aerosols and through dermal contact. The primary goal of an exposure assessment is to determine the extent of worker exposure and to compare it with any established occupational exposure limits (OELs). Currently, no specific OELs have been established for this compound by major regulatory bodies such as OSHA or ACGIH. cdc.govccohs.caosha.gov In such cases, OELs for similar, well-studied compounds or general guidelines for hydrocarbons may be used as a reference.
Exposure Monitoring Techniques
Workplace exposure monitoring for this compound can be conducted using a variety of methods, which can be broadly categorized as direct-reading instruments and laboratory-based analytical methods. dnacih.com
Direct-Reading Instruments: These instruments provide real-time or near-real-time measurements of airborne contaminants. For hydrocarbons like this compound, a photoionization detector (PID) can be used to screen for total volatile organic compounds (VOCs). While not specific to this compound, PIDs can indicate the presence of airborne hydrocarbons and help in identifying potential areas of high exposure that may require further investigation. dnacih.com
Air Sampling and Laboratory Analysis: This is the most common and accurate method for quantifying worker exposure to specific chemical substances. ucd.ie Since this compound is a cycloalkane, sampling and analytical methods developed for other hydrocarbons can be adapted. For instance, NIOSH Method 1500, which is designed for a range of hydrocarbons, can be a suitable approach. cdc.gov This method typically involves collecting air samples in the worker's breathing zone using a personal sampling pump connected to a sorbent tube, often containing activated charcoal. cdc.govassp.org The collected sample is then sent to a laboratory for analysis, usually by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) for more definitive identification. nih.govnih.gov
The following table outlines a general approach for air sampling and analysis of this compound, based on established methods for similar compounds.
Table 1: Air Sampling and Analytical Methodology for this compound
| Parameter | Description |
|---|---|
| Sampling Method | Personal breathing zone air sampling. |
| Sampling Media | Solid sorbent tube (e.g., activated charcoal). cdc.gov |
| Sampling Pump | Calibrated personal sampling pump. |
| Flow Rate | Typically between 0.01 and 0.2 L/min. cdc.gov |
| Sample Volume | Dependent on the expected concentration and analytical limit of detection. |
| Analytical Method | Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov |
Dermal Exposure Assessment: Assessing skin exposure is also important, particularly in tasks involving direct handling of liquid this compound. This can be done qualitatively by observing work practices and qualitatively or quantitatively by using patches or pads placed on the skin or clothing to collect samples, which are then analyzed in a laboratory. Wipe sampling of surfaces can also help in identifying areas of potential dermal contact.
Assessment Strategy
A comprehensive exposure assessment strategy for this compound should include:
Initial Qualitative Assessment: A walkthrough survey of the workplace to identify all potential sources of exposure, tasks involving the use of the substance, and existing control measures.
Quantitative Monitoring: Personal exposure monitoring of a representative group of workers, known as "Similar Exposure Groups" (SEGs), who perform similar tasks and are expected to have similar exposure profiles. dnacih.com
Data Interpretation: Comparing the monitoring results with available OELs for similar compounds or other relevant guidelines to determine the level of risk.
Regular Re-assessment: Periodic re-assessment of exposures, especially when there are changes in processes, materials, or control measures.
Risk Management and Control Measures
Based on the results of the exposure assessment, a risk management plan should be developed and implemented to control exposures to this compound. The hierarchy of controls is a widely accepted framework for prioritizing and selecting control measures. nih.gov
Hierarchy of Controls for this compound
The following table details the hierarchy of controls, from most to least effective, as they can be applied to manage exposure to this compound.
| Personal Protective Equipment (PPE) | PPE should be used as a last line of defense when other control measures are not feasible or are insufficient to reduce exposure to acceptable levels. nih.govtcichemicals.com For this compound, appropriate PPE includes: - Respiratory Protection: In situations where engineering controls cannot maintain exposure below acceptable limits, respirators may be necessary. The type of respirator (e.g., air-purifying respirator with organic vapor cartridges or a supplied-air respirator) should be selected based on the airborne concentration of this compound. nih.govtcichemicals.com - Hand Protection: Use of impervious gloves is recommended to prevent skin contact. nih.gov - Eye Protection: Safety goggles or a face shield should be worn to protect the eyes from splashes. nih.gov - Protective Clothing: Impervious protective clothing and boots may be required in situations with a high potential for skin contact. nih.gov |
Regulatory Frameworks and Safety Guidelines for this compound Handling and Use
The handling and use of chemical substances like this compound are governed by a variety of regulatory frameworks and safety guidelines aimed at protecting human health and the environment. While specific regulations for this compound are not as extensive as for more common chemicals, it falls under the general chemical control regulations in most jurisdictions.
In the United States , the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for a wide range of chemicals. osha.gov As of now, OSHA has not established a specific PEL for this compound. cdc.gov However, employers are still obligated under the General Duty Clause of the OSH Act to provide a workplace free from recognized hazards. The National Institute for Occupational Safety and Health (NIOSH) also provides recommendations for exposure limits (RELs), but a specific REL for this compound has not been established. cdc.gov The Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA), and this compound is listed on the TSCA inventory, meaning it is approved for commerce in the U.S. nih.gov
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary framework for chemical management. epa.gov this compound is registered under REACH, which means that manufacturers and importers have submitted a dossier of information on its properties and uses to the European Chemicals Agency (ECHA). europa.eueuropa.eu The GHS/CLP regulation provides for the classification and labeling of chemicals. According to the ECHA C&L Inventory, this compound is classified as an Aspiration Hazard Category 1, with the hazard statement H304: "May be fatal if swallowed and enters airways". tcichemicals.comnih.gov
Safety data sheets (SDSs) are a key component of these regulatory frameworks. nih.govtcichemicals.com They provide essential information on the hazards, safe handling, storage, and emergency measures for a chemical. The SDS for this compound will typically include the GHS classification and precautionary statements, as well as guidance on exposure controls and personal protection. nih.govtcichemicals.com
The following table summarizes the key regulatory information for this compound.
Table 3: Regulatory and Safety Guideline Summary for this compound
| Regulation/Guideline | Jurisdiction | Key Information |
|---|---|---|
| Occupational Safety and Health Administration (OSHA) | United States | No specific Permissible Exposure Limit (PEL) established. cdc.govosha.gov General Duty Clause applies. |
| National Institute for Occupational Safety and Health (NIOSH) | United States | No specific Recommended Exposure Limit (REL) established. cdc.gov |
| Toxic Substances Control Act (TSCA) | United States | Listed on the TSCA Inventory. nih.gov |
| Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) | European Union | Registered under REACH. europa.eu |
| Classification, Labelling and Packaging (CLP) Regulation | European Union | Classified as Aspiration Hazard Category 1 (H304). tcichemicals.comnih.gov |
Conclusion and Future Research Directions in Tridecylcyclohexane Chemistry
Summary of Key Research Findings and Contributions to the Field
Research into tridecylcyclohexane has established its role as a significant component in both industrial and natural hydrocarbon mixtures. As a saturated cycloalkane, its physical properties, such as boiling point, density, and viscosity, have been characterized, providing foundational data for its applications. nih.govnist.gov A primary area of contribution has been in the field of lubrication and fuels. This compound is recognized as a cycloalkane, a class of compounds that can influence the combustion properties of fuels and are used as solvents and in the production of plastics. mdpi.comlookchem.com For instance, studies on the thermal cracking of this compound have identified key product classes, including linear alkenes and alkylcyclohexanes, which are relevant to fuel behavior at high temperatures. univ-lorraine.fr
Furthermore, this compound has been identified in the emissions from industrial boilers and as a component of crude oil, underscoring its relevance in environmental science and petroleum geochemistry. researchgate.netepa.gov Recent and notable research has also identified this compound as a critical component in Freund's adjuvant, a substance used in research to induce experimental autoimmune diseases in animal models. researchgate.netresearchgate.net This discovery opens a new perspective on its biological activities and potential immunological effects. researchgate.net
Unaddressed Challenges and Knowledge Gaps in this compound Research
Despite existing data, significant knowledge gaps persist. The complete atmospheric chemistry of this compound, particularly its role in the formation of secondary organic aerosols (SOAs), remains largely unexplored. nih.gov While studies have been conducted on similar long-chain alkylcyclohexanes, specific data on the oxidation pathways and SOA yields for this compound are lacking. nih.gov This is a critical gap, as such compounds are known atmospheric pollutants. nih.gov
Another major challenge lies in understanding its detailed combustion kinetics. mdpi.com While it is a known component of diesel fuel, its specific influence on engine performance, the formation of pollutants like polycyclic aromatic hydrocarbons (PAHs), and soot is not fully characterized. mdpi.com Current combustion models for cycloalkanes often rely on approximations from alkane chemistry, which can lead to significant errors. mdpi.com There is a clear need for more robust experimental data and theoretical calculations to build accurate kinetic models for long-chain alkylcyclohexanes like this compound. mdpi.comresearchgate.net
Additionally, the environmental fate and biodegradability of this compound are not well-documented. researchgate.net Although studies have shown that lingering crude oil is biodegradable, the specific pathways and rates for its cycloalkane components are an area requiring further investigation to assess its long-term environmental impact. researchgate.net
Promising Avenues for Future Research and Development
Future research on this compound can be directed toward several promising areas. A significant opportunity lies in the development of advanced lubricants and fuels. interactanalysis.com By understanding and tailoring the properties of cycloalkanes like this compound, new formulations can be designed for modern engines, including those powered by alternative fuels like hydrogen, which have different lubrication requirements. modernpowersystems.com
The development of sustainable and eco-friendly applications for cycloalkanes is another promising frontier. This includes their use as building blocks in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. numberanalytics.com Recent research has demonstrated the potential for iron-catalyzed coupling of cycloalkanes with other molecules, opening up new synthetic pathways under mild, eco-friendly conditions. oaepublish.com Furthermore, the unique self-assembly properties of molecules containing cycloalkane moieties are being explored for biomedical applications, such as in designing advanced wound-healing materials. acs.orgnih.gov
Finally, there is a need for more comprehensive studies on the atmospheric chemistry of intermediate volatility organic compounds (IVOCs) like this compound to better understand their impact on air quality and climate. nih.gov
Interdisciplinary Perspectives and Collaborative Opportunities in this compound Studies
Addressing the complexities of this compound research necessitates collaboration across multiple scientific disciplines.
Chemistry and Engineering: Collaborative efforts between chemists and chemical engineers are essential for developing innovative synthetic routes and for designing next-generation fuels and lubricants. interactanalysis.commodernpowersystems.com Joint research programs can bridge the gap between fundamental chemical kinetics and practical engine applications. modernpowersystems.com
Environmental and Atmospheric Science: To understand the environmental impact, collaborations between analytical chemists, atmospheric scientists, and toxicologists are crucial. nih.gov Such partnerships can elucidate the transformation pathways of this compound in the atmosphere and its effects on ecosystems and public health. nih.govairuse.eu
Materials Science and Medicine: The discovery of cycloalkane-based lipopeptides for wound healing highlights the potential for collaboration between materials scientists, chemists, and biomedical researchers. acs.orgnih.gov These partnerships can drive the innovation of novel biomaterials with tailored properties. nih.gov
Industry and Academia: Joint projects between industrial partners (e.g., in the oil, gas, and automotive sectors) and academic institutions can accelerate research and development. crowdfield.netcrowdfield.netegyptoil-gas.com Industry can provide real-world insights and resources, while academia can offer fundamental research and innovative methodologies. egyptoil-gas.com This synergy is vital for translating basic science into technological advancements. crowdfield.netcrowdfield.net
Q & A
Basic: What experimental methods are recommended for synthesizing tridecylcyclohexane with high purity?
Answer:
this compound synthesis typically involves catalytic hydrogenation or Friedel-Crafts alkylation. For reproducibility, document reaction conditions (e.g., temperature, pressure, catalyst loading) and purification steps (e.g., column chromatography, distillation). Ensure characterization via H/C NMR and GC-MS to confirm purity and structural integrity. Experimental protocols should align with guidelines for reporting synthetic procedures, including detailed descriptions of reagents, solvents, and safety measures .
Basic: How can phase transition enthalpies (fusion, vaporization) of this compound be accurately measured?
Answer:
Differential scanning calorimetry (DSC) is the primary method for determining fusion enthalpies, while vaporization enthalpies require techniques like gas chromatography-vapor pressure measurements. Calibrate instruments using reference compounds (e.g., n-alkanes) and validate results against published data, such as the 72.2 kJ/mol vaporization enthalpy reported at 489 K . Ensure experimental conditions (e.g., heating rates, sample size) are explicitly stated to minimize discrepancies.
Advanced: How do conflicting pyrolysis mechanisms of this compound in literature arise, and what methodologies resolve them?
Answer:
Contradictions in pyrolysis pathways (e.g., radical vs. carbocation intermediates) may stem from variations in reaction environments (e.g., temperature, presence of catalysts). To resolve these, employ comparative studies using isotopic labeling (e.g., C-tagged this compound) and kinetic modeling. For instance, Savage and Klein (1988) demonstrated that pyrolysis at 400–500°C yields cyclohexane derivatives via β-scission, supported by GC-MS product analysis . Replicate experiments under controlled conditions to validate competing hypotheses.
Advanced: What computational strategies validate this compound’s thermodynamic properties against experimental data?
Answer:
Use density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy, enthalpy) and compare them with empirical data from phase transition studies . Calibrate computational models using high-quality datasets (e.g., sublimation enthalpies at 298 K) and adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy. Discrepancies >5% warrant re-evaluation of molecular dynamics assumptions or experimental measurement errors.
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- H/C NMR : Identify cyclohexane ring protons (δ 1.2–1.8 ppm) and alkyl chain integration ratios.
- FT-IR : Confirm C-H stretching (2850–2960 cm) and absence of functional groups (e.g., -OH, C=O).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (m/z 238.45 for CH) and fragmentation patterns.
Document spectra with baseline corrections and reference standards to ensure reproducibility .
Advanced: How can this compound’s stability in high-temperature catalytic applications be optimized?
Answer:
Stability under thermal stress depends on alkyl chain branching and catalyst choice. For instance, using ZSM-5 zeolites reduces coking by promoting dehydrogenation over cracking. Monitor degradation via thermogravimetric analysis (TGA) and adjust reaction parameters (e.g., H partial pressure) to suppress side reactions. Cross-reference pyrolysis studies to identify optimal catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
